![molecular formula C15H15N3O4S2 B563735 Amido Methyl Meloxicam (Meloxicam Impurity) CAS No. 892395-41-4](/img/structure/B563735.png)
Amido Methyl Meloxicam (Meloxicam Impurity)
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Overview
Description
Amido Methyl Meloxicam, also known as Meloxicam Impurity, is a derivative of Meloxicam . Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve symptoms of arthritis such as inflammation, swelling, stiffness, and joint pain .
Synthesis Analysis
Meloxicam has been synthesized using various methods. One approach involves a one-step procedure using impregnated montmorillonite K10 (MK10) with ZnCl2 as a heterogeneous catalyst . Another method involves a liquid-assisted grinding approach to synthesize cocrystals between the coformers: salicylic acid, fumaric acid, and malic acid with meloxicam .Molecular Structure Analysis
The molecular formula of Amido Methyl Meloxicam is C15H15N3O4S2 . It acts as a deprotonated bidentate ligand, coordinated to the metal atom through the amide oxygen and the nitrogen atom of the thiazolyl ring .Chemical Reactions Analysis
Mechanochemical synthesis, which involves inducing chemical reactions between solid reactants through the input of mechanical energy such as grinding, has been used in the formation of cocrystals of Meloxicam .Physical And Chemical Properties Analysis
Meloxicam has been found to enhance the antioxidant properties of albumin and prevent protein oxidation and glycation under the influence of various factors such as sugars, aldehydes, and oxidants . The solubility parameter (δ) of the drug has been matched with that of the polymer and subsequently with skin for improved dermal delivery of meloxicam .Scientific Research Applications
Meloxicam Hydrochloride and Polymorphism
Meloxicam hydrochloride, a derivative of meloxicam, shows different crystal structures due to conformational modifications in its thiazolium ring. This behavior indicates meloxicam's polymorphous nature, which is important in drug formulation and efficacy (Flores Manuel, Rivadeneyra, & Bernès, 2023).
COX-2 Selectivity Enhancement Through Structural Modification
Research into meloxicam's COX-2 selectivity highlighted that structural modifications, like substitution at certain positions and alteration of the N-methyl substituent, could significantly impact COX-2 inhibition and safety (Lazer et al., 1997).
Pharmacokinetics of Meloxicam
Meloxicam's pharmacokinetics, including its plasma half-life, metabolism, and excretion, are crucial for understanding its therapeutic applications and dosing regimens (Davies & Skjodt, 1999).
Colon Targeting for Colorectal Cancer Prophylaxis
Meloxicam has been formulated for colon targeting, potentially useful in colorectal cancer prophylaxis. This application leverages meloxicam's property as a selective COX-2 inhibitor (Patel & Amin, 2011).
Impact of Meloxicam's Methyl Group on Enzyme Specificity
The addition of a methyl group on meloxicam influences its enzymatic bioactivation and toxicity risk, shedding light on the drug's liver safety profile (Barnette et al., 2020).
Cyclooxygenase Inhibition in Rheumatoid Synoviocytes
Meloxicam's effect on cyclooxygenase inhibition in rheumatoid synoviocytes demonstrates its therapeutic potential in rheumatoid arthritis treatment (Tsubouchi et al., 2000).
In Vivo Effects on Inflammatory Mediators in Equine Joints
Meloxicam's in vivo effects on inflammatory mediators in horse joints with synovitis suggest its utility in veterinary medicine for treating joint inflammation (de Grauw et al., 2009).
Safety And Hazards
properties
IUPAC Name |
4-hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17(2)14(20)12-13(19)10-6-4-5-7-11(10)24(21,22)18(12)3/h4-8,19H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXSYKOSERXHIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N(C)C(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715637 |
Source
|
Record name | 4-Hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amido Methyl Meloxicam (Meloxicam Impurity) | |
CAS RN |
892395-41-4 |
Source
|
Record name | 4-Hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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